
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while chromenone is a benzopyrone derivative. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
Target of Action
The primary target of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
For instance, they can inhibit the activity of kinases, such as Chk1, thereby affecting cell cycle progression . This interaction can lead to changes in the cell, such as cell cycle arrest or apoptosis .
Biochemical Pathways
The compound’s interaction with Chk1 can affect various biochemical pathways. For instance, it can influence the DNA damage response pathway, which is activated in response to DNA damage. By inhibiting Chk1, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis . Additionally, benzimidazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Benzimidazole derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would influence its efficacy.
Result of Action
The result of the compound’s action would depend on its specific interactions with its target and the subsequent effects on cellular pathways. For instance, if the compound inhibits Chk1, it could lead to cell cycle arrest and apoptosis, potentially exerting an anticancer effect . Additionally, its antioxidant activity could help protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could influence the compound’s interactions with its target .
Analyse Biochimique
Biochemical Properties
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound has been found to bind to specific proteins that regulate cell proliferation and apoptosis, suggesting its potential as an antitumor agent . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by modulating key signaling pathways such as the p53 pathway . This compound also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is essential for DNA replication and transcription . This inhibition leads to DNA damage and subsequent cell death. Additionally, this compound can activate certain transcription factors that regulate gene expression, further contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of drug efflux pumps, which can reduce the compound’s efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . The compound also binds to plasma proteins, which aids in its distribution throughout the body. Its localization and accumulation in specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and induces apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of acetic acid as a catalyst and refluxing the reaction mixture in ethanol.
-
Step 1: Synthesis of 2-aminobenzimidazole
- React o-phenylenediamine with formic acid or formamide under acidic conditions.
- Heat the reaction mixture to obtain 2-aminobenzimidazole.
-
Step 2: Condensation with 3-formylchromone
- Dissolve 2-aminobenzimidazole and 3-formylchromone in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the reaction mixture for several hours.
- Cool the mixture and filter the precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzimidazole or chromenone derivatives.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antiviral activities. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Biology: It is used in biological assays to study its effects on cellular processes and pathways. The compound’s ability to interact with DNA and proteins makes it a valuable tool in molecular biology research.
Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Industry: It is used in the synthesis of other heterocyclic compounds and as a precursor for the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share structural similarities and exhibit similar biological activities.
Chromenone Derivatives: Compounds like 3-formylchromone and 3-hydroxychromone have similar chromenone structures and are used in various chemical and biological applications.
Uniqueness
3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFHFTBLQARMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352673 | |
| Record name | ST076513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1032-97-9 | |
| Record name | ST076513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



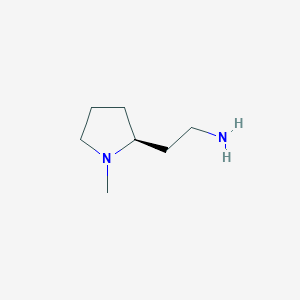
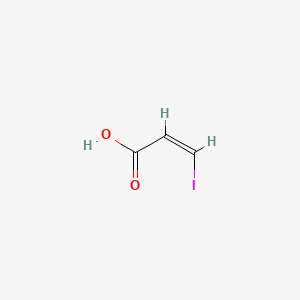
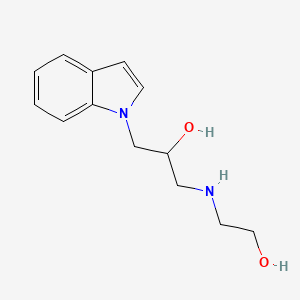
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)
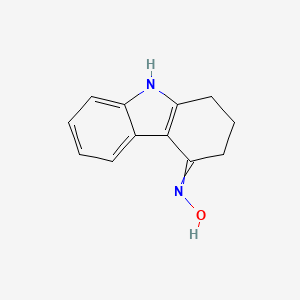

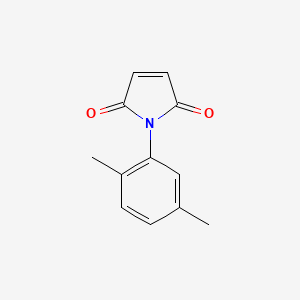
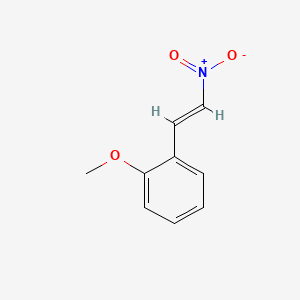

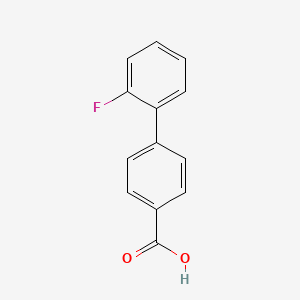
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)

